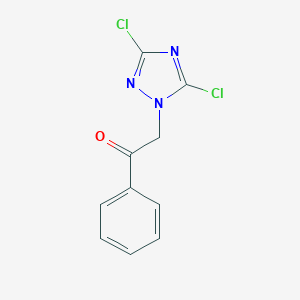![molecular formula C13H16N4O2S B488673 N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 724438-13-5](/img/structure/B488673.png)
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as TBOA, is a compound that has gained significant attention in the scientific research community due to its potential as a tool for studying glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been shown to inhibit glutamate transporters, making it a valuable tool for investigating their function.
Mecanismo De Acción
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide acts as a non-competitive inhibitor of glutamate transporters, binding to a site on the transporter protein that is distinct from the glutamate binding site. This results in a decrease in the rate of glutamate uptake and an increase in extracellular glutamate concentration.
Biochemical and Physiological Effects
The inhibition of glutamate transporters by this compound has been shown to have a variety of physiological effects. In animal studies, this compound has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating an increase in synaptic glutamate concentration. This compound has also been shown to induce seizures in rodents, likely due to the increased glutamate concentration in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its high potency and specificity for glutamate transporters, making it a valuable tool for studying their function. However, its non-selective inhibition of multiple transporter subtypes can complicate data interpretation. Additionally, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more selective inhibitors of glutamate transporters, which would allow for more precise manipulation of glutamate concentration in the brain. Additionally, the use of this compound in combination with other tools, such as optogenetics or calcium imaging, could provide further insights into the function of glutamate transporters in neuronal signaling. Finally, the potential therapeutic applications of glutamate transporter inhibitors, including this compound, in the treatment of neurological disorders such as epilepsy and stroke, warrant further investigation.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves several steps, including the reaction of tert-butyl 2-bromoacetate with sodium sulfide to form tert-butyl 2-sulfanylacetate. This compound is then reacted with 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been used extensively in scientific research to study the function of glutamate transporters. It has been shown to inhibit both the excitatory amino acid transporter (EAAT) and the glutamate transporter subtype 1 (GLT-1), which are responsible for the majority of glutamate uptake in the brain. By inhibiting these transporters, this compound can increase the concentration of extracellular glutamate and allow for the study of its effects on neuronal function.
Propiedades
IUPAC Name |
N-tert-butyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOKQXBWCRLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B488591.png)

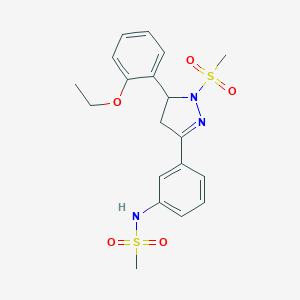
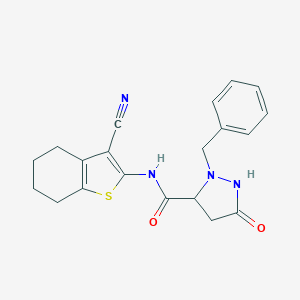
![N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide](/img/structure/B488602.png)

![N-{4-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B488606.png)
![N-[4-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B488609.png)
![N-{4-[1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B488610.png)
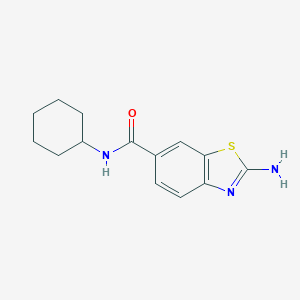
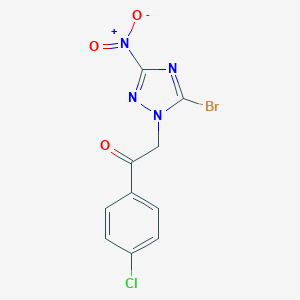
![1-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488625.png)
![4-[(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]morpholine](/img/structure/B488626.png)
